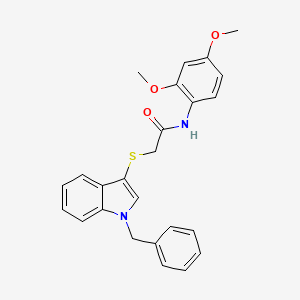

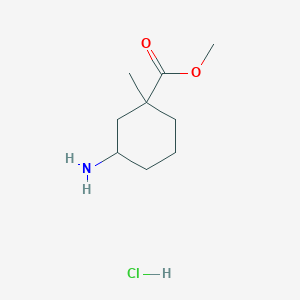

![molecular formula C28H26FN7 B2406293 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946203-58-3](/img/structure/B2406293.png)

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

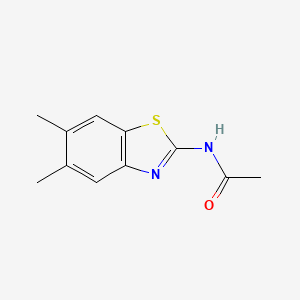

This compound is a complex organic molecule with potential applications in pharmacology . It has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

The synthesis of this compound and its analogues has been the subject of research . The structure-activity relationship of these compounds has been studied, with modifications to the benzene moiety and the fluorophenyl moiety next to the piperazine ring being of particular interest .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine scaffold . It also contains a piperazine ring, a fluorophenyl group, and a methylphenyl group .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Heterocyclic Synthesis : The compound is used in the synthesis of novel heterocyclic derivatives, including pyrazolo[3,4-d]pyrimidines, which are important in medicinal chemistry (Ho & Suen, 2013).

Antimicrobial Activity : Dithiocarbamate derivatives bearing similar structures show promising antimicrobial activities against various microorganism strains (Yurttaş et al., 2016).

Pharmacological Properties

Anticancer Potential : Pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Tyrosine Kinase Inhibitor : Compounds with similar structures have been investigated as inhibitors of tyrosine kinase activity in the epidermal growth factor receptor, which is important in cancer treatment (Zhang, Huang, & Huang, 2005).

Chemical and Structural Analysis

Crystal Structure Analysis : Studies on the crystal structure and hydrogen bonding of related compounds provide insights into their chemical properties and potential applications (Trilleras et al., 2008).

Synthesis Techniques : Innovative synthesis methods, including microwave-assisted techniques, have been developed for derivatives of pyrazolo[3,4-d]pyrimidines, enhancing their potential for varied applications (Rana et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could involve further exploration of its structure-activity relationship, particularly with respect to its inhibitory effects on ENTs . Additionally, its potential applications in pharmacology, such as its use as a cocaine antagonist, could be further investigated .

Propiedades

IUPAC Name |

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN7/c1-20-7-11-22(12-8-20)31-26-25-19-30-36(24-5-3-2-4-6-24)27(25)33-28(32-26)35-17-15-34(16-18-35)23-13-9-21(29)10-14-23/h2-14,19H,15-18H2,1H3,(H,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDSJZPLDYDRMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

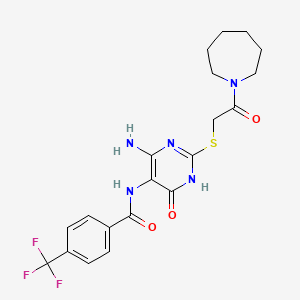

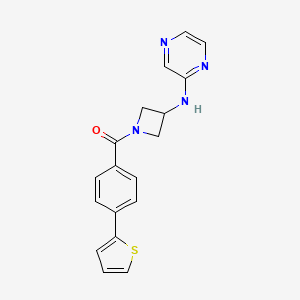

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)

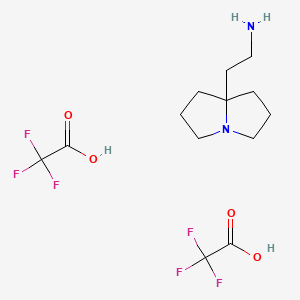

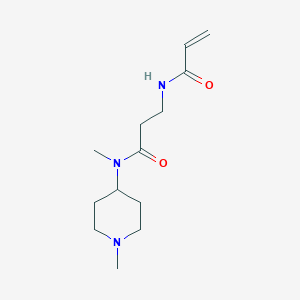

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)

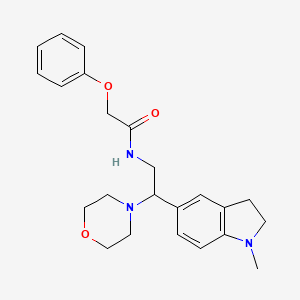

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)

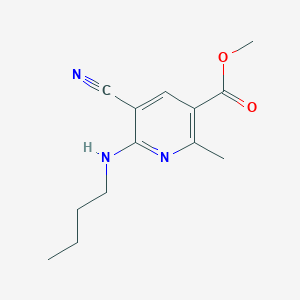

![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)